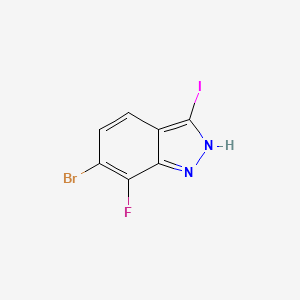

6-Bromo-7-fluoro-3-iodo-1H-indazole

Description

Overview of Indazole Derivatives as Privileged Structures in Chemical Science

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.netresearchgate.net This is attributed to their ability to interact with a wide range of biological targets. nih.govresearchgate.net The indazole core is present in numerous drugs with applications including anti-inflammatory, antibacterial, anti-HIV, and antitumor therapies. nih.govresearchgate.netnih.gov The versatility of the indazole structure allows for extensive chemical modification, making it a valuable starting point for the development of new therapeutic agents. nih.govnih.gov

Specific Research Focus: The Unique Structural and Reactivity Profile of 6-Bromo-7-fluoro-3-iodo-1H-Indazole

The compound this compound is a prime example of a polyhalogenated heterocycle designed for specific research applications. Its unique arrangement of three different halogen atoms on the indazole core provides distinct points for chemical modification. The highly reactive C-I bond, the moderately reactive C-Br bond, and the largely unreactive C-F bond allow for a programmed sequence of synthetic transformations. This makes it an ideal substrate for creating a diverse array of substituted indazole derivatives for further investigation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H3BrFIN2 | nih.gov |

| Molecular Weight | 340.92 g/mol | nih.gov |

| CAS Number | 2432848-78-5 | sigmaaldrich.com |

Historical Context of Indazole Synthesis and Halogenation Strategies

The indazole scaffold is a prominent feature in many biologically active compounds, which has driven extensive research into its synthesis and functionalization for over a century. chim.itresearchgate.net Historically, the construction of the indazole ring system has been achieved through various methods, including the ring opening of isatin, cyclization of o-methylacetanilides, and diazotization-cyclization of specific aniline (B41778) derivatives. chemicalbook.comorganic-chemistry.org

Halogenation has long been a cornerstone for the functionalization of the indazole nucleus, as halogenated indazoles serve as versatile building blocks for further modifications, particularly in metal-catalyzed cross-coupling reactions. chim.itnih.govrsc.org Early halogenation strategies often involved direct electrophilic substitution using elemental halogens or N-halosuccinimides (NXS). chim.itnih.gov These reactions highlighted the differential reactivity of the indazole ring positions. For 1H-indazoles, the C3 position is generally the most susceptible to electrophilic attack due to its higher electron density. chim.itresearchgate.net However, traditional methods could sometimes lead to a lack of regioselectivity, yielding mixtures of mono- and poly-halogenated products. chemicalbook.comnih.gov

The evolution of synthetic chemistry has introduced more refined and selective halogenation techniques. Recent advancements include metal-free halogenations, which offer environmentally benign alternatives, and novel approaches such as ultrasound-assisted and electrochemical methods designed to improve yields and selectivity. nih.govrsc.orgresearchgate.netnih.gov These modern strategies provide greater control over the site of halogenation, which is critical for the synthesis of complex, multi-substituted indazoles.

| Halogenation Approach | Typical Reagents | Key Characteristics |

| Traditional Electrophilic | Br₂, I₂, N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Foundational methods, C3 position is most reactive. chim.itnih.gov |

| Metal-Free | N-Halosuccinimides (NXS) in various solvents | Environmentally friendly, avoids metal catalysts. nih.govrsc.org |

| Ultrasound-Assisted | Dibromohydantoin (DBDMH) | Rapid reaction times, mild conditions. nih.govresearchgate.net |

| Electrochemical | Sodium Halides (NaX) | Avoids external oxidants and catalysts. researchgate.net |

Precursor Design and Selection for Regioselective Halogenation

The synthesis of a tri-substituted compound like this compound necessitates a carefully planned strategy where precursor design is paramount. Direct, sequential halogenation of the parent indazole molecule is often impractical due to the difficulty in controlling the precise position of each halogen. Therefore, the synthesis typically involves the construction of the indazole ring from a precursor that already contains one or more of the required halogen substituents.

Direct C-H fluorination at the C7 position of an indazole is a significant synthetic challenge. organic-chemistry.org Consequently, the most effective and common strategy is to incorporate the fluorine atom into the starting material before the indazole ring is formed. This is typically achieved by selecting a benzene-derivative precursor that is already fluorinated at the appropriate position. For instance, a synthesis could commence from a starting material like 2,3-difluorobenzoic acid or a related compound. researchgate.net The indazole ring is then constructed from this fluorinated framework, ensuring the fluorine atom is correctly placed at the C7 position. Electrophilic fluorinating reagents like Selectfluor are known to functionalize activated positions on aromatic rings and represent a potential, though less common, route for direct fluorination. nih.gov

Similar to fluorination, achieving regioselective bromination at the C6 position through direct C-H activation of an unsubstituted indazole can be difficult and may result in mixtures of isomers. chemicalbook.com A more reliable approach involves using a precursor that is already brominated in the desired position. For example, a synthetic route may begin with a brominated toluene or benzoic acid derivative, which is then elaborated to form the indazole ring system. researchgate.net The presence of existing substituents on the indazole ring can also influence the regioselectivity of subsequent bromination reactions. It has been shown that certain functional groups at the C4 position can direct bromination specifically to the C7 position, illustrating the principle of using directing groups to control halogenation. rsc.orgnih.gov

In contrast to the C6 and C7 positions, the C3 position of the 1H-indazole ring is highly activated and nucleophilic, making it readily susceptible to electrophilic iodination. chim.itresearchgate.net This high reactivity allows for the regioselective introduction of iodine late in the synthetic sequence, often after the 6-bromo-7-fluoro-1H-indazole core has been assembled. The most widely used and efficient method involves treating the indazole substrate with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.itmdpi.com This protocol consistently provides high yields of the 3-iodoindazole product. chim.it Alternative iodinating agents, such as N-iodosuccinimide (NIS), can also be employed effectively. chim.it Another advanced strategy involves the use of a protecting group, such as tetrahydropyranyl (THP), at the N1 position. This allows for regioselective deprotonation and metalation at C3, followed by quenching with an iodine source to install the iodine atom with precision. nih.gov

| Method | Reagents and Conditions | Typical Yield | Reference |

| Base-Mediated Iodination | I₂, KOH, in DMF | Good to Excellent | chim.itmdpi.com |

| Succinimidyl Iodination | N-Iodosuccinimide (NIS), KOH, in CH₂Cl₂ | Good | chim.it |

| Metalation-Iodination | 1. TMPMgCl·LiCl; 2. I₂ (on N-THP protected indazole) | Not specified | nih.gov |

Multi-Step Synthesis Approaches

A plausible and efficient synthetic pathway for this compound would involve the initial synthesis of a 6-bromo-7-fluoro-1H-indazole intermediate. This precursor would likely be assembled from a benzene-based starting material already containing the bromo and fluoro substituents at the correct relative positions. Once this di-halogenated indazole core is formed, the final iodination step can be performed.

Given the high reactivity of the C3 position, its iodination is typically reserved for the final step of the sequence. This approach takes advantage of the inherent electronic properties of the indazole ring, which direct the bulky iodine atom to the C3 position with high regioselectivity. This strategy avoids protecting group manipulations that might be necessary if the C3 position were functionalized earlier. The successful iodination of 6-bromoindazole to form 6-bromo-3-iodoindazole in other synthetic campaigns supports the viability of this late-stage C3-halogenation strategy. chim.it

While protocols for the sequential C-H halogenation of indazoles do exist, achieving the specific 6,7-dihalogenation pattern before a 3-iodination would be challenging. nih.govrsc.org The low reactivity of the C7 position makes its direct halogenation difficult, reinforcing the strategic advantage of incorporating the 7-fluoro and 6-bromo substituents via the initial precursor. nih.govresearchgate.net

An exploration of the synthetic pathways toward the highly functionalized heterocyclic compound This compound reveals a landscape of classical and modern organic chemistry methodologies. The construction of such a precisely substituted indazole core necessitates a strategic approach, leveraging reactions that can tolerate and control the regiochemistry of multiple halogen substituents. This article details the pertinent synthetic strategies, focusing on cyclization techniques and advanced catalytic systems that are instrumental in the formation of the indazole scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSETPUGJKEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NNC(=C21)I)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 6 Bromo 7 Fluoro 3 Iodo 1h Indazole

Reactivity of Halogen Substituents

The chemical behavior of 6-bromo-7-fluoro-3-iodo-1H-indazole is dominated by the differential reactivity of its three halogen atoms. The carbon-halogen bond strengths and their propensity to participate in various reaction types dictate the regioselectivity of synthetic transformations. In general, for palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-Br >> C-F. This hierarchy is fundamental to the selective derivatization of the molecule.

Nucleophilic Substitution Reactions

While cross-coupling reactions are more common, the potential for nucleophilic aromatic substitution (SNAr) exists, particularly involving the fluorine atom. The C7-fluoro substituent is activated towards nucleophilic attack by the adjacent electron-withdrawing pyrazole (B372694) ring and the bromine atom at C6. Although specific examples for this exact substrate are not prevalent in the literature, analogous reactions on electron-poor fluoroarenes suggest that strong nucleophiles could displace the fluoride (B91410) ion under suitable conditions. The iodo and bromo substituents are generally less susceptible to SNAr reactions compared to the activated fluoro group.

Electrophilic Substitution Reactions on the Aromatic Ring

Indazoles are aromatic heterocycles that can undergo electrophilic substitution. chemicalbook.com However, the benzene (B151609) ring of this compound is heavily substituted with three electron-withdrawing halogen atoms. These substituents strongly deactivate the ring towards further electrophilic attack, such as nitration or further halogenation. chim.it Consequently, forcing conditions would be required, which would likely lead to a mixture of products or decomposition, making predictable, regioselective electrophilic substitution on the carbocyclic portion of the molecule synthetically challenging.

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for the selective functionalization of this compound. The significant difference in the reactivity of the C-I and C-Br bonds allows for stepwise and site-selective modifications.

The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds, is highly effective and regioselective for polyhalogenated indazoles. Research on the closely related 6-bromo-3-iodo-1H-indazole demonstrates that Suzuki-Miyaura coupling occurs exclusively at the more reactive C3-iodo position, leaving the C6-bromo position intact for subsequent transformations. researchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the initial oxidative addition step in the catalytic cycle. mdpi.com The 7-fluoro group is typically unreactive under these conditions. This allows for a modular approach to building complex molecules.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

| Parameter | Condition | Purpose | Source(s) |

| Substrate | 6-Bromo-3-iodo-1H-indazole analog | Aryl halide partner | researchgate.net |

| Coupling Partner | Arylboronic acid or ester | Source of new aryl group | mdpi.comnih.gov |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Facilitates C-C bond formation | researchgate.netnih.govacs.org |

| Ligand | SPhos, PPh₃ | Stabilizes and activates the Pd catalyst | acs.org |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid partner | nih.govacs.org |

| Solvent | Dioxane, DMF, Toluene/Ethanol | Reaction medium | chim.itmdpi.comacs.org |

| Temperature | 60-110 °C | Provides energy for the reaction | acs.org |

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further chemical modifications. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org For this compound, the Sonogashira reaction is expected to proceed with high selectivity at the C3-iodo position, following the same reactivity principles observed in Suzuki-Miyaura couplings. The C-Br and C-F bonds would remain unreacted under standard Sonogashira conditions, allowing for the isolation of the 3-alkynyl-6-bromo-7-fluoro-1H-indazole derivative.

Table 2: Expected Selectivity and General Conditions for Sonogashira Coupling

| Position | Reactivity | Typical Catalyst/Co-catalyst | Typical Base | Typical Solvent | Source(s) |

| C3-I | Highest | Pd(PPh₃)₄ / CuI | Et₃N, piperidine | THF, DMF | organic-chemistry.orgresearchgate.net |

| C6-Br | Moderate | Unreactive under C3-I coupling conditions | - | - | researchgate.net |

| C7-F | Lowest | Unreactive | - | - | organic-chemistry.org |

The Heck reaction, for forming carbon-carbon bonds with alkenes, and the Buchwald-Hartwig amination, for forming carbon-nitrogen bonds, further expand the synthetic utility of this compound. Both are palladium-catalyzed processes that exhibit the same halogen reactivity pattern (C-I > C-Br).

Heck Reaction: This reaction would selectively occur at the C3-iodo position to yield 3-alkenyl-6-bromo-7-fluoro-1H-indazoles. The resulting olefinic bond can then be subjected to a variety of further transformations.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. When applied to this compound, amination would selectively take place at the C3-position, providing access to 3-amino-6-bromo-7-fluoro-1H-indazole derivatives, which are important pharmacophores.

For both reactions, the C6-bromo site would be preserved for a potential second cross-coupling reaction under more forcing conditions, demonstrating the exceptional value of this trihalogenated indazole as a scaffold for combinatorial chemistry and targeted synthesis.

Functional Group Transformations on the Indazole Core

Functional group interconversion is a cornerstone of synthetic chemistry, enabling the modification of a core structure to access a diverse library of derivatives. For this compound, the most significant transformations involve the substitution of its halogen atoms, particularly the highly reactive iodine at the C3 position.

A primary example of functional group transformation is the synthesis of the title compound itself from 6-bromo-7-fluoro-1H-indazole. The C3 position of the indazole ring is readily functionalized. chemicalbook.com The introduction of an iodine atom at this position is a key transformation that activates the molecule for a host of subsequent reactions, most notably palladium-catalyzed cross-coupling. This iodination is typically achieved under basic conditions. google.comrsc.org A patent describing the synthesis of related (aza)indazolyl-aryl sulfonamides details a procedure for this transformation. google.com Similarly, a method for the iodination of 6-bromo-1H-indazole to produce 6-bromo-3-iodo-1H-indazole has been documented, employing potassium hydroxide (B78521) and iodine in DMF. rsc.org

Table 1: Synthesis of this compound via C3-Iodination This table is based on a representative procedure for the iodination of a substituted indazole.

| Parameter | Condition |

| Starting Material | 6-bromo-7-fluoro-1H-indazole |

| Reagents | Iodine (I₂), Potassium Hydroxide (KOH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Outcome | Selective iodination at the C3 position |

Source: google.comrsc.org

The C3-iodo group is an excellent leaving group, making it the primary site for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. mdpi.com

Detailed studies specifically documenting the oxidation and reduction pathways of the this compound core are not extensively available in the surveyed literature. While oxidation is a known method for synthesizing the indazole ring itself, for instance through silver(I)-mediated intramolecular oxidative C-H amination of hydrazones, this pertains to the formation of the core rather than the transformation of the pre-formed heterocycle. nih.gov Similarly, reduction reactions in the context of substituted indazoles are typically focused on appended functional groups, such as the reduction of a nitro group, rather than the halogenated aromatic system.

Cycloaddition reactions are powerful methods for constructing cyclic systems. In the context of indazole chemistry, they are most prominently featured in the synthesis of the indazole ring itself. chemicalbook.com For example, [3+2] cycloadditions between arynes and diazo compounds or sydnones provide efficient routes to the 1H- and 2H-indazole skeletons, respectively. chemicalbook.comnih.gov

However, the use of the pre-functionalized this compound as a substrate in cycloaddition reactions is not well-documented. Such reactions typically require specific functionalities on the substrate, like a diene or a dipolarophile, which are absent in the parent molecule. A related synthetic strategy involves the 1,3-dipolar cycloaddition of alkynes to an azide-functionalized indazole derivative to form a triazole ring. researchgate.netresearchgate.net This demonstrates how the indazole core can be tethered to other heterocyclic systems, but it requires prior installation of a reactive group like an azide, which is a separate functional group transformation.

Regioselectivity and Chemo-selectivity in Reactions of this compound

The presence of multiple non-equivalent reactive sites in this compound makes regioselectivity and chemoselectivity critical considerations in its derivatization.

Regioselectivity

Regioselectivity concerns which position of the molecule reacts. This can be divided into reactions on the carbocyclic ring and reactions on the pyrazole moiety's nitrogen atoms.

C-H Functionalization: The synthesis of the title compound via iodination of 6-bromo-7-fluoro-1H-indazole demonstrates the high reactivity of the C3 position towards electrophilic substitution. google.com Studies on other indazoles have shown that other positions, such as C7, can be selectively functionalized under specific conditions, for example, via directed bromination. nih.gov

N-H Functionalization: Alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the substitution pattern of the indazole ring and the reaction conditions (e.g., base, solvent). nih.govnih.gov For instance, studies on various substituted indazoles have shown that steric hindrance at the C7 position, such as the fluorine atom in the target molecule, can influence the N1/N2 ratio during alkylation. nih.gov The use of sodium hydride in THF often favors the formation of the N1-alkylated product, which is generally the more thermodynamically stable isomer. nih.govbeilstein-journals.org Conversely, substituents at the C7 position have been shown to confer excellent N2 regioselectivity in some cases. nih.gov

Chemoselectivity

Chemoselectivity is crucial for this compound due to the presence of iodo, bromo, and fluoro substituents, each with distinct reactivities. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl > C-F.

This reactivity difference allows for the selective functionalization of one position while leaving the others intact. The C3-iodo group is the most labile site for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This principle has been demonstrated in the synthesis of anti-cancer agents starting from 6-bromo-3-iodo-1H-indazole, where a Suzuki coupling was performed selectively at the C3-iodo position. rsc.org The C6-bromo position could then be used for a subsequent, different coupling reaction under more forcing conditions. The C7-fluoro bond is the most stable and generally does not participate in these coupling reactions, acting instead as a modulator of the electronic properties of the ring.

Table 2: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling This table illustrates the expected selective functionalization based on established halogen reactivity.

| Reaction Type | Reactive Site | Unreactive Sites | Rationale |

| Suzuki-Miyaura Coupling (Standard Conditions) | C3-Iodo | C6-Bromo, C7-Fluoro | The C-I bond has the lowest bond dissociation energy and is most susceptible to oxidative addition to the Pd(0) catalyst. |

| Sonogashira Coupling (Standard Conditions) | C3-Iodo | C6-Bromo, C7-Fluoro | Similar to Suzuki coupling, the C-I bond is the preferred site for reaction with terminal alkynes. arkat-usa.org |

| Buchwald-Hartwig Amination (Standard Conditions) | C3-Iodo | C6-Bromo, C7-Fluoro | The high reactivity of the C-I bond allows for selective amination at the C3 position. |

Source: rsc.orgnih.govbeilstein-journals.org

This predictable chemoselectivity enables a stepwise and controlled approach to building molecular complexity, making this compound a valuable scaffold for creating diverse and highly functionalized molecules.

Structural Elucidation and Spectroscopic Characterization of 6 Bromo 7 Fluoro 3 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

No publicly available experimental ¹H, ¹³C, or ¹⁹F NMR data for 6-Bromo-7-fluoro-3-iodo-1H-indazole could be located.

Proton (¹H) NMR Analysis and Chemical Shift Assignments

Detailed ¹H NMR analysis, including chemical shifts and coupling constants for the aromatic protons of this compound, is not available in published literature.

Carbon-13 (¹³C) NMR Analysis

Specific ¹³C NMR chemical shift assignments for the carbon atoms of the indazole core and the effects of the bromo, fluoro, and iodo substituents on the carbon environment have not been reported.

Fluorine-19 (¹⁹F) NMR Applications

Information regarding the ¹⁹F NMR chemical shift and coupling constants, which would be vital for confirming the position of the fluorine atom on the benzene (B151609) ring of the indazole core, is not documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the monoisotopic mass of this compound can be calculated, specific experimental mass spectrometry data is not available.

High-Resolution Mass Spectrometry (HRMS)

No published High-Resolution Mass Spectrometry data, which would provide the exact mass and confirm the elemental composition of this compound, could be found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Details on the fragmentation pattern of this compound under Electrospray Ionization Mass Spectrometry (ESI-MS) conditions have not been reported in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural features. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the bicyclic indazole core would likely produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

The presence of halogen substituents also influences the IR spectrum. The C-F stretching vibration is typically observed in the 1400-1000 cm⁻¹ range. The C-Br and C-I stretching vibrations absorb at lower frequencies, generally below 800 cm⁻¹, due to the heavier mass of the bromine and iodine atoms.

While a specific experimental IR spectrum for this compound is not widely published in peer-reviewed journals, the expected absorption ranges can be summarized based on the analysis of related indazole derivatives.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1650 - 1450 |

| C-F Stretch | 1400 - 1000 |

| C-Br Stretch | 680 - 515 |

| C-I Stretch | 600 - 500 |

This table presents expected Infrared (IR) absorption ranges for the functional groups in this compound based on established spectroscopic data for related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the positions of the atoms within the crystal lattice. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the study of related indazole derivatives by X-ray crystallography reveals common structural motifs. For instance, indazole molecules often form hydrogen-bonded dimers in the solid state, where the N-H group of one molecule interacts with the non-protonated nitrogen atom of a neighboring molecule.

The heavy atoms (bromine and iodine) in this compound would be strong scatterers of X-rays, facilitating the solution of the crystal structure. A crystallographic analysis would provide precise measurements of the C-Br, C-F, and C-I bond lengths, as well as the bond angles within the indazole ring system. This data is invaluable for understanding the electronic effects of the halogen substituents on the aromatic system. Furthermore, the analysis would reveal the packing of the molecules in the crystal, including any π-stacking or halogen bonding interactions, which can significantly influence the material's bulk properties.

Should a single crystal of sufficient quality be obtained, the following crystallographic data could be determined:

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic repeating shape of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π-stacking. |

This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Theoretical and Computational Studies of 6 Bromo 7 Fluoro 3 Iodo 1h Indazole

Electronic Structure and Molecular Orbital Analysis

The electronic properties of substituted indazoles like 6-Bromo-7-fluoro-3-iodo-1H-indazole are of significant interest for understanding their reactivity and potential interactions. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these characteristics.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For the parent indazole molecule, the HOMO is primarily located on the pyrazole (B372694) ring, while the LUMO is distributed over the benzene (B151609) ring. The introduction of electron-withdrawing substituents like bromine, fluorine, and iodine at the 6-, 7-, and 3-positions, respectively, is expected to significantly influence the energies and distributions of these frontier orbitals. The halogen atoms, through their inductive and mesomeric effects, will lower the energy levels of both HOMO and LUMO, potentially altering the HOMO-LUMO gap and, consequently, the molecule's reactivity profile.

Tautomerism and Isomeric Stability of 1H-Indazole Frameworks

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net Computational studies have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netresearchgate.net This stability is attributed to its benzenoid character, whereas the 2H-tautomer possesses a less stable quinoid structure. researchgate.net

The relative stability of these tautomers can be influenced by the nature and position of substituents on the indazole ring. Theoretical calculations, often employing methods like B3LYP/6-31G**, can be used to determine the most stable tautomeric form of substituted indazoles. nih.gov These studies calculate the energies of the different tautomers, with the lower energy form being the more stable. For this compound, it is highly probable that the 1H-tautomer remains the more stable form, consistent with the general trend observed for most indazole derivatives. researchgate.net The presence of the bulky iodine atom at the 3-position and the halogen substituents on the benzene ring are unlikely to reverse this inherent stability.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving substituted indazoles.

Transition State Characterization

The iodination of indazoles at the C3-position is a common synthetic transformation. chim.it Computational studies can model this reaction to identify the transition state structure. For the iodination of an N-protected indazole, the reaction likely proceeds through a transition state where the iodine atom is partially bonded to both the C3 carbon of the indazole and the iodinating agent. The geometry and energy of this transition state can be calculated, providing insights into the reaction's activation energy and feasibility.

Reaction Pathway Simulations

By mapping the potential energy surface of a reaction, computational methods can simulate the entire reaction pathway. This involves identifying the reactants, intermediates, transition states, and products, and calculating their relative energies. For the synthesis of this compound, this could involve modeling the halogenation steps. For example, the iodination of 6-bromo-7-fluoro-1H-indazole can be simulated to understand the step-by-step process of bond breaking and formation. These simulations can confirm the most likely reaction mechanism and explain the observed regioselectivity of the halogenation reactions.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be employed to understand its potential interactions with biological targets, such as enzymes or receptors.

The process involves placing the 3D structure of the indazole derivative into the binding site of a target protein. The docking algorithm then explores various binding poses and scores them based on their predicted binding affinity. This analysis can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the stability of the complex. The bromine, fluorine, and iodine atoms on the indazole ring can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in medicinal chemistry. Understanding these binding modes at a molecular level is crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of substituted indazoles, QSAR models can be developed to predict their activity based on various molecular descriptors.

Biological Activities and Mechanistic Investigations of 6 Bromo 7 Fluoro 3 Iodo 1h Indazole and Its Derivatives

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The indazole core is a recognized pharmacophore that has been successfully incorporated into a variety of clinically approved drugs. This scaffold is known to interact with a range of biological targets, including enzymes and receptors that are critical in the pathogenesis of various diseases. Research into indazole derivatives has revealed their capacity to act as inhibitors of several key enzymes implicated in cancer and other conditions. rsc.orgnih.gov

Specifically, the indazole structure is a key feature in numerous inhibitors of protein kinases, a large family of enzymes that regulate a multitude of cellular processes. rsc.org Additionally, derivatives of the indazole scaffold have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. nih.gov The specific substitutions on the indazole ring, such as the bromo, fluoro, and iodo groups at positions 6, 7, and 3 respectively, are anticipated to modulate the binding affinity and selectivity of the compound for its molecular targets. The halogen atoms can influence the electronic properties of the indazole ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the ligand-protein complex.

Enzyme Inhibition Mechanisms

The functional versatility of the indazole nucleus allows for its derivatives to inhibit various enzymes through different mechanisms, often involving direct interaction with the enzyme's active site.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. Its overexpression in many tumors creates an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy. nih.gov

Kinase Inhibition Profiles and Selectivity (e.g., EGFR, FGFR, CDK, FLT3)

Protein kinases are a major class of drug targets in oncology. The indazole scaffold is a common feature in many approved kinase inhibitors, such as Axitinib and Pazopanib. rsc.org These drugs typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are essential for tumor growth and survival.

Derivatives of the indazole core have been investigated as inhibitors of a wide range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov For instance, a recent study detailed the design and synthesis of indazole derivatives as potent VEGFR-2 kinase inhibitors, with one compound exhibiting an IC50 of 1.24 nM. nih.gov The selectivity of these inhibitors across the kinome is a critical aspect of their development, as off-target effects can lead to toxicity. The specific substitution pattern of 6-Bromo-7-fluoro-3-iodo-1H-indazole would be expected to confer a unique kinase inhibition profile and selectivity.

Other Enzyme Systems and Mechanistic Probes

Beyond IDO1 and protein kinases, the versatile indazole scaffold has been explored for its inhibitory activity against other enzyme systems. For example, some indazole derivatives have been studied as inhibitors of carbonic anhydrases and aurora kinases. nih.gov The synthesis of a 6-bromo-3-iodo-1H-indazole has been reported as an intermediate in the creation of new anti-cancer agents, suggesting its utility as a building block for developing probes to investigate various enzymatic mechanisms. nih.gov The presence of the iodo group at the 3-position offers a site for further chemical modification, allowing for the generation of a diverse library of analogs for screening against different enzyme targets.

Modulating Biological Pathways at a Molecular Level

By inhibiting key enzymes like IDO1 and various protein kinases, this compound and its derivatives have the potential to modulate critical biological pathways at the molecular level.

Inhibition of IDO1 by an indazole derivative would lead to a decrease in the production of kynurenine (B1673888) and its metabolites. nih.gov This would, in turn, alleviate the suppression of T-cell activity within the tumor microenvironment, potentially restoring the immune system's ability to recognize and attack cancer cells. This modulation of the tryptophan catabolic pathway is a central mechanism in the field of cancer immunotherapy.

In the context of kinase inhibition, an indazole-based inhibitor targeting a specific receptor tyrosine kinase, such as VEGFR or FGFR, would block the downstream signaling cascades initiated by the binding of their respective growth factors. nih.gov This can disrupt processes like angiogenesis (the formation of new blood vessels), cell proliferation, and survival, all of which are crucial for tumor progression. For example, inhibition of the VEGFR-2 signaling pathway has been shown to have potent anti-angiogenic effects. nih.gov

Structure-Activity Relationships (SAR) in this compound Analogs (focus on molecular features impacting binding/activity)

The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the indazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.

For IDO1 inhibition, studies on 1H-indazoles have revealed that the indazole scaffold itself is essential for activity. The substituent groups at both the 4- and 6-positions have been shown to significantly influence the inhibitory potency. nih.gov The presence of a bromine atom at the 6-position, as in the target compound, is a feature found in some reported IDO1 inhibitors. The fluorine at the 7-position and iodine at the 3-position would further modulate the electronic and steric properties of the molecule, thereby affecting its binding to the heme iron and hydrophobic pockets of the IDO1 active site. nih.gov

| Compound Name |

| This compound |

| 6-bromo-3-iodo-1H-indazole |

| Axitinib |

| Pazopanib |

| 6-bromo-1H-indazole |

| Enzyme | Inhibitor Class | Key Structural Features for Inhibition |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Indazole Derivatives | Indazole scaffold, Substituents at 4- and 6-positions |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Indazole Derivatives | Indazole core with specific side chains |

| Fibroblast Growth Factor Receptors (FGFRs) | Indazole Derivatives | Indazole core with specific side chains |

Applications as Chemical Probes for Molecular Recognition Studies

The strategic placement of three distinct halogen atoms—bromine, fluorine, and iodine—on the 1H-indazole scaffold endows this compound with a unique chemical profile, making it and its derivatives valuable tools for investigating molecular recognition events. These halogens serve as versatile handles and probes, enabling detailed studies of interactions between small molecules and biological macromolecules such as proteins and nucleic acids. The specific properties of each halogen can be exploited in various biophysical and structural biology techniques to elucidate binding modes, map interaction surfaces, and understand the principles of molecular recognition.

The bromine and iodine atoms, being heavy atoms, are particularly useful in X-ray crystallography for phasing purposes through single-wavelength or multi-wavelength anomalous dispersion (SAD/MAD) experiments. This facilitates the determination of novel protein-ligand complex structures, providing high-resolution insights into the specific contacts and conformational changes upon binding. The electron-rich nature of these halogens also allows them to participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen, nitrogen, and sulfur, which can be a crucial element of molecular recognition and ligand affinity.

The fluorine atom at the 7-position offers a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying ligand binding in solution, as the fluorine chemical shift is highly sensitive to its local environment. Changes in the ¹⁹F NMR signal upon addition of a target protein can provide information on binding affinity, kinetics, and the nature of the binding site. Furthermore, the 3-iodo group serves as a versatile synthetic handle for the introduction of various functionalities. For instance, it can be readily converted into other groups through cross-coupling reactions, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-reactive groups for photoaffinity labeling experiments to covalently trap and identify binding partners in complex biological systems.

While direct and extensive studies detailing the use of this compound itself as a chemical probe are not widely documented in publicly available literature, the application of its core structural motifs and halogenation patterns in derivatives is evident in the broader context of medicinal chemistry and chemical biology. The principles underlying its potential utility are well-established through research on other halogenated indazoles and related heterocyclic systems. These studies demonstrate the power of strategically placed halogens in dissecting molecular interactions and validating biological targets. The combination of a bromine, fluorine, and a synthetically versatile iodine atom in a single, compact scaffold makes this compound a promising, albeit currently under-explored, platform for the design of sophisticated chemical probes for molecular recognition studies.

| Compound Name | Molecular Formula | Key Structural Features | Potential Applications in Molecular Recognition |

| This compound | C₇H₃BrFIN₃ | Bromo, Fluoro, and Iodo substitutions on the indazole ring | X-ray crystallography (anomalous dispersion), ¹⁹F NMR binding studies, Halogen bonding analysis, Synthetic handle for probe development |

Future Perspectives and Research Directions for 6 Bromo 7 Fluoro 3 Iodo 1h Indazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While the synthesis of various substituted indazoles is established, the focus for 6-bromo-7-fluoro-3-iodo-1H-indazole will be on developing methodologies that are not only high-yielding but also offer superior regioselectivity and operational simplicity, making the compound more accessible for extensive research. Current synthetic approaches for similar polyhalogenated indazoles often involve multi-step processes that can be arduous and produce modest yields.

Future research should target the development of more streamlined synthetic pathways. For instance, a patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, utilizes a three-step sequence of bromination, ring closure, and deprotection starting from 3-fluoro-2-methylaniline. google.com This approach is noted for its mild reaction conditions and suitability for larger-scale production. google.com Investigating similar strategies for this compound could prove fruitful.

Key areas for synthetic innovation include:

C-H Activation/Halogenation: Exploring late-stage, site-selective C-H iodination, bromination, and fluorination on a pre-formed 7-fluoro-1H-indazole core. This would represent a highly atom-economical approach compared to traditional methods that rely on halogenated starting materials.

Flow Chemistry: Adapting and optimizing synthetic steps for continuous flow reactors. This can enhance safety, improve reaction control, and facilitate scaling up the production of the target compound and its derivatives.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Starting Materials | Key Reactions | Potential Advantages | Challenges |

| Linear Synthesis | Halogenated anilines | Diazotization, Cyclization, Halogenation | Well-established chemistry | Long synthetic route, potential for low overall yield, regioselectivity issues |

| Convergent Synthesis | Functionalized phenylhydrazines and carbonyl compounds | Condensation, Cyclization | Higher overall yields, modularity for analogue synthesis | Requires careful planning of precursor synthesis |

| Late-Stage C-H Functionalization | Simpler indazole cores (e.g., 7-fluoro-1H-indazole) | Directed C-H activation, Electrophilic halogenation | High atom economy, rapid access to analogues | Achieving precise regioselectivity with multiple C-H bonds |

Exploration of Underutilized Reactivity and Derivatization Pathways

The three distinct halogen atoms on the this compound ring system offer a rich playground for selective chemical modifications. The differential reactivity of the C-I, C-Br, and C-F bonds is the key to unlocking a vast chemical space of novel derivatives. The C-I bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the C-Br bond, while the C-F bond is typically the most inert.

Future research should systematically explore this hierarchy in reactivity to build molecular complexity.

Selective Cross-Coupling: A primary focus will be the selective functionalization of the C-3 iodo position via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, while leaving the C-6 bromo position intact for subsequent transformations. This stepwise approach would allow for the controlled introduction of different functional groups at two distinct positions.

Derivatization of the Indazole Core: Research on related 6-bromo-1H-indazole structures has shown that the indazole nitrogen can be readily alkylated or used as a handle for attaching other moieties, such as 1,2,3-triazole analogues via click chemistry. banglajol.info These modifications can significantly alter the compound's physicochemical properties.

Metal-Halogen Exchange: Investigating selective lithium-halogen exchange at the iodo or bromo positions would provide access to nucleophilic indazole intermediates, which could then be reacted with a wide range of electrophiles to generate further derivatives.

The table below summarizes potential derivatization reactions based on the reactivity of the halogen substituents.

| Position | Halogen | Relative Reactivity | Potential Reactions | Example Product Scaffolds |

| C3 | Iodo | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig coupling; Carbonylation | 3-Aryl/alkenyl/alkynyl-6-bromo-7-fluoro-1H-indazoles |

| C6 | Bromo | Intermediate | Suzuki, Buchwald-Hartwig coupling (under more forcing conditions) | 3,6-Diaryl-7-fluoro-1H-indazoles |

| N1 | - | N/A | Alkylation, Arylation, Acylation | 1-Alkyl-6-bromo-7-fluoro-3-iodo-1H-indazoles |

| C7 | Fluoro | Lowest | Nucleophilic Aromatic Substitution (requires strong activation) | 7-Alkoxy/amino-6-bromo-3-iodo-1H-indazoles |

Advanced Mechanistic Investigations of Biological Interactions

While the specific biological targets of this compound are yet to be identified, its structural alerts suggest it could be a valuable probe for various biological systems. Future research should employ advanced techniques to elucidate its mechanism of action at a molecular level, should any biological activity be discovered.

Drawing parallels from studies on other substituted indazoles, which have shown promise as inhibitors of enzymes like trypanothione (B104310) reductase in Leishmania, a key focus would be on identifying and validating protein targets. nih.gov

Methodologies for these investigations would include:

Affinity-Based Proteomics: Using derivatized versions of the compound as baits to capture binding proteins from cell lysates, followed by mass spectrometry to identify the targets.

Structural Biology: Co-crystallization of the compound or its analogues with purified target proteins to obtain high-resolution X-ray structures. This would reveal the precise binding mode, key intermolecular interactions (e.g., halogen bonding, hydrogen bonding), and any conformational changes in the protein upon binding.

Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays to quantify binding affinity, thermodynamic parameters, and target engagement in real-time.

Expanding the Scope of Computational Modeling for Predictive Research

Computational chemistry offers a powerful and resource-efficient means to guide future research on this compound. Predictive modeling can be used to prioritize synthetic targets, predict physicochemical properties, and generate hypotheses about biological activity.

Future computational work should build on existing models developed for related heterocyclic systems. For example, molecular docking and molecular dynamics (MD) simulations have been successfully used to study the binding of 3-chloro-6-nitro-1H-indazole derivatives to the trypanothione reductase enzyme, showing good correlation with experimental data. nih.gov

Key computational approaches to be expanded include:

Quantum Mechanics (QM): Calculating electrostatic potential maps to predict sites of non-covalent interactions, particularly the potential for the iodine and bromine atoms to act as halogen bond donors.

Molecular Docking and Virtual Screening: Docking the compound and a virtual library of its potential derivatives against various protein targets (e.g., kinases, metabolic enzymes) to predict binding modes and prioritize compounds for synthesis and biological screening.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound-protein complex in a biological environment to assess the stability of the binding pose and analyze the network of interactions over time. nih.gov

ADMET Prediction: Using in silico models to predict absorption, distribution, metabolism, excretion, and toxicity profiles of potential derivatives to guide lead optimization efforts.

The table below lists some predicted properties for related fluoro-iodo-indazole structures, which serve as a baseline for computational studies on the title compound.

| Compound | Molecular Formula | Predicted pKa | Predicted XlogP |

| 6-bromo-7-fluoro-3-iodo-1-methyl-1H-indazole guidechem.com | C8H5BrFIN2 | -2.08 ± 0.50 | N/A |

| 7-fluoro-3-iodo-6-methoxy-1H-indazole uni.lu | C8H6FIN2O | N/A | 2.3 |

Integration of this compound into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. This compound, with a molecular weight of approximately 341 g/mol , is larger than a typical fragment, but its core scaffold and its selectively addressable halogenated positions make it an ideal starting point for developing a specialized fragment library.

The future direction in this area is not about the direct use of the compound in screening, but its use as a versatile template for creating a library of smaller, more drug-like fragments.

Fragment Library Development: The core of this approach involves synthesizing a collection of fragments based on the indazole scaffold. This can be achieved by systematically replacing the iodo and bromo groups with small chemical moieties (e.g., methyl, amino, hydroxyl groups) via the cross-coupling reactions described in section 8.2. For example, replacing the iodine with a small polar group could yield a fragment like 6-bromo-7-fluoro-1H-indazol-3-ol.

Vector Space Exploration: The three halogen atoms serve as orthogonal vectors for fragment growth. A fragment derived from the 7-fluoro-1H-indazole core could be identified in an FBDD screen. Subsequently, the bromine and iodine positions on the original, more complex molecule provide validated points for synthetic elaboration to improve potency and selectivity, effectively guiding the fragment-to-lead process.

This strategy leverages the rich synthetic possibilities of this compound to build a diverse and relevant fragment collection, tailored for exploring the chemical space around the privileged indazole scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-7-fluoro-3-iodo-1H-indazole, and how can purity be optimized?

- Methodology :

- Halogenation : Sequential halogen substitution (e.g., bromine/fluorine introduction via electrophilic aromatic substitution under controlled temperatures (0–5°C)) .

- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 60–80°C to introduce the iodine atom at position 3 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) coupled with recrystallization (ethanol/water) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., coupling constants for fluorine substituents) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR to confirm fluorine environment (δ ≈ -110 to -120 ppm for aromatic F) ; H/ NMR for substituent positions.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H] and isotopic patterns (Br/I contributions) .

- XRD : Single-crystal X-ray diffraction using SHELXL for structural refinement. For example, SHELX programs resolve heavy-atom (Br, I) positions and hydrogen bonding networks .

- Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| NMR | δ = -115 ppm (doublet, J = 8.5 Hz) | |

| HRMS | m/z = 354.85 (calc. for CHBrFIN) |

Advanced Research Questions

Q. How do electronic effects of bromine, fluorine, and iodine substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura : Iodo substituents (position 3) undergo Pd-catalyzed coupling with aryl boronic acids. Fluorine at position 7 deactivates the ring, reducing unwanted side reactions .

- Buchwald-Hartwig : Bromine at position 6 facilitates amination but may require elevated temperatures (80–100°C) due to steric hindrance .

Q. How can researchers resolve contradictions in biological activity data across similar indazole derivatives?

- Methodology :

- SAR Analysis : Compare this compound with analogs (e.g., 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde) to identify substituent-specific effects on kinase inhibition .

- Dose-Response Curves : Use IC assays (e.g., ATP-binding site competition in EGFR kinase) to validate activity discrepancies .

Q. What computational strategies predict the physicochemical properties and binding modes of this compound?

- Methodology :

- DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps (halogen bonding propensity) .

- Molecular Docking : AutoDock Vina to simulate interactions with target proteins (e.g., PARP1), focusing on iodine’s van der Waals interactions .

- Data Table :

| Property | Predicted Value | Reference |

|---|---|---|

| LogP | 2.8 (Schrödinger QikProp) | |

| Polar Surface Area | 45 Ų |

Q. How can solvent choice and reaction conditions mitigate decomposition during iodination?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.